2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile

Descripción general

Descripción

2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of a chloroethylamino group attached to the nicotinonitrile core, which imparts unique chemical and biological properties. It is of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile typically involves the reaction of 2-chloroethylamine with 4,6-dimethylnicotinonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Conversion to primary or secondary amines.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound's unique structure allows it to be utilized in several research domains:

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells.

- Mechanism of Action : The compound may function by disrupting key signaling pathways involved in cell growth and survival, potentially targeting matrix metalloproteinases (MMPs), which are crucial in tumor invasion and metastasis.

2. Drug Development

- Potential Drug Candidate : As a derivative with a chloroethylamino group, it shows promise as a lead compound for developing new therapeutics aimed at treating various malignancies.

- Synergistic Effects : When combined with other chemotherapeutic agents, it may enhance the overall efficacy of treatment regimens.

3. Biochemical Studies

- Enzyme Inhibition : Studies have suggested that this compound can inhibit specific enzymes involved in metabolic pathways, making it useful in understanding enzyme-substrate interactions.

- Pharmacokinetics : The absorption, distribution, metabolism, and excretion (ADME) profiles of related compounds indicate favorable pharmacokinetic properties, which are crucial for therapeutic applications.

Case Study 1: Anticancer Efficacy

In a study conducted on various cancer cell lines, 2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile was evaluated for its cytotoxic effects:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MDA-MB-231 | 0.126 | Strong inhibitory effect on proliferation |

| MCF7 | 17.02 | Less effective compared to MDA-MB-231 |

| Non-cancer MCF10A | >20 | Significant selectivity observed |

The results demonstrated a nearly 20-fold difference in effectiveness between cancerous and non-cancerous cells, indicating a potential therapeutic window.

Case Study 2: Mechanistic Insights

Research exploring the mechanism of action revealed that the compound might inhibit MMPs, which play a critical role in tumor progression. This inhibition could lead to reduced metastasis and improved patient outcomes when used in combination with existing therapies.

Safety Profile

Preclinical studies have shown that analogs of this compound exhibit low toxicity levels with no significant adverse effects noted at therapeutic doses. The safety profile is essential for further development as a potential therapeutic agent.

Mecanismo De Acción

The mechanism of action of 2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile involves its interaction with cellular components, particularly DNA. The chloroethyl group can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with specific enzymes, inhibiting their activity and further contributing to its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Chloroethylamine: A simpler analogue with similar alkylating properties.

Cyclophosphamide: A well-known chemotherapeutic agent with a similar chloroethyl group.

Melphalan: Another alkylating agent used in cancer treatment.

Uniqueness

2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile is unique due to its specific structure, which combines the chloroethyl group with the nicotinonitrile core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile, also known by its CAS number 1053659-06-5, is a compound of interest due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.

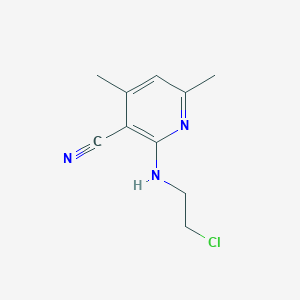

Chemical Structure and Properties

The compound features a chloroethylamino group attached to a dimethylnicotinonitrile moiety. Its structural formula can be represented as follows:

This configuration is significant in determining its interactions within biological systems.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Line Studies : The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

- DNA Intercalation : It is suggested that the compound may intercalate into DNA, disrupting replication and transcription processes.

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death. This was evidenced by increased levels of caspase-3 and PARP cleavage in treated cells .

Case Studies

Several studies have documented the biological effects of this compound:

- Study on Antitumor Activity :

- Toxicity Assessment :

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound | Anticancer Activity | Mechanism of Action | Toxicity Profile |

|---|---|---|---|

| This compound | High | DNA intercalation, apoptosis | Favorable at therapeutic doses |

| Other Dimethylnicotinonitriles | Moderate | Varies | Variable |

Propiedades

IUPAC Name |

2-(2-chloroethylamino)-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3/c1-7-5-8(2)14-10(9(7)6-12)13-4-3-11/h5H,3-4H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNMYSTVELIKTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)NCCCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.